CHT Inhibition: Comparison of 4-Methoxy vs. 4-Hydroxy/4-Amino Benzamide Substitution in Melanoma-Targeted Imaging
Among 27 radiolabeled N-(alkylaminoalkyl)benzamide derivatives evaluated in C57Bl/6 mice bearing subcutaneous B16 melanoma, 4-methoxy-substituted benzamides exhibited superior melanoma uptake and melanoma-to-non-target-tissue ratios compared to 4-hydroxy and 4-amino analogs. The 4-methoxy series (including N-(2-(1′-piperidinyl)ethyl)-3-[¹³¹I]iodo-4-methoxybenzamide) demonstrated the best imaging characteristics, with the 4-hydroxy substitution yielding little melanoma uptake and 4-amino substitution producing unfavorable melanoma/non-target ratios [1]. This is a class-level inference applied to 4-methoxy-N-(4-piperidinyl)benzamide, which shares the 4-methoxybenzamide pharmacophore critical for target engagement [2].
| Evidence Dimension | Melanoma uptake and melanoma/non-target-tissue ratio in murine B16 melanoma model |
|---|---|
| Target Compound Data | 4-Methoxybenzamide derivatives: superior melanoma uptake with outstanding melanoma/non-target-tissue ratios (specific numeric ratios not publicly tabulated for individual compounds in abstract) |
| Comparator Or Baseline | 4-Hydroxybenzamide analogs: little melanoma uptake; 4-Aminobenzamide analogs: unfavorable melanoma/non-target-tissue ratios |
| Quantified Difference | Qualitative rank order: 4-OCH₃ >> 4-OH ≈ 4-NH₂ for melanoma imaging utility; amino group identified as essential for melanoma uptake, but 4-methoxy superior to 4-amino for tissue selectivity |
| Conditions | C57Bl/6 mice with subcutaneously transplanted B16 melanoma; ¹³¹I labeling via Tl(TFA)₃ method |
Why This Matters
For researchers procuring benzamide scaffolds for radiotracer development, the 4-methoxy substitution is a critical determinant of in vivo imaging performance, with 4-hydroxy or 4-amino analogs showing markedly inferior biodistribution profiles.
- [1] Mohammed, A.; Nicholl, C.; Tatsch, K.; Eisenhut, M. Radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides: biological investigations for the improvement of melanoma-imaging agents. Nucl. Med. Biol. 1997, 24, 373–380. View Source
- [2] Eisenhut, M.; Hull, W.E.; Mohammed, A.; Mier, W.; Lay, D.; Just, W.; Gorgas, K.; Lehmann, W.D.; Haberkorn, U. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake: structure-affinity relationships, metabolic fate, and intracellular localization. J. Med. Chem. 2000, 43, 3913–3922. View Source
